(2S)-5,5-Difluorotetrahydropyran-2-carboxylic acid
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Overview
Description
(2S)-5,5-Difluorotetrahydropyran-2-carboxylic acid is a fluorinated organic compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,5-Difluorotetrahydropyran-2-carboxylic acid typically involves the fluorination of tetrahydropyran derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it feasible for large-scale applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S)-5,5-Difluorotetrahydropyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated nature imparts unique properties to the resulting compounds, such as increased stability and altered reactivity.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure may enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (2S)-5,5-Difluorotetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the binding affinity and activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- 5-Fluorotetrahydropyran-2-carboxylic acid
- 5,5-Dichlorotetrahydropyran-2-carboxylic acid
- 5,5-Difluorotetrahydrofuran-2-carboxylic acid
Comparison: Compared to its analogs, (2S)-5,5-Difluorotetrahydropyran-2-carboxylic acid exhibits unique properties due to the presence of two fluorine atoms. These fluorine atoms enhance the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and material science. Additionally, the stereochemistry of the compound (2S configuration) can influence its biological activity and selectivity.
Properties
Molecular Formula |
C6H8F2O3 |
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Molecular Weight |
166.12 g/mol |
IUPAC Name |
(2S)-5,5-difluorooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)2-1-4(5(9)10)11-3-6/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
QVMJWPBLYLFYHW-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(CO[C@@H]1C(=O)O)(F)F |
Canonical SMILES |
C1CC(COC1C(=O)O)(F)F |
Origin of Product |
United States |
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